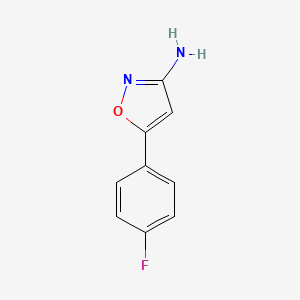
4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methanone, 2-chloro-4-(trifluoromethyl)phenyl-” is a chemical compound with the molecular formula C14H15ClF3NO and a molecular weight of 305.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a methanone group attached to a 2-chloro-4-(trifluoromethyl)phenyl group and a 2-methyl-1-piperidinyl group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 371.6±42.0 °C and a predicted density of 1.273±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr). Its predicted pKa is -1.99±0.40 .Aplicaciones Científicas De Investigación
Brain-Specific Delivery of Radiopharmaceuticals
The potential usefulness of radioiodinated phenylamines, including derivatives of 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals was explored. This technique showed good brain uptake and brain to blood ratios in rats, indicating potential for cerebral blood perfusion measurement (Tedjamulia, Srivastava, & Knapp, 1985).
Development of Human Beta(3) Agonists
A series of (4-piperidin-1-yl)-phenyl sulfonamides, related to 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, was synthesized and evaluated for activity on the human beta(3)-adrenergic receptor (AR). These compounds showed potent agonist activity, suggesting their utility in targeting the beta(3) receptor (Hu et al., 2001).
Synthesis of Analgesics
The synthesis of various 4-arylamino-4-piperdinecarboxylic acids, starting materials for alpha-amino esthers, ethers, and ketones, led to the development of extremely potent analgesics. These findings illustrate the broad applicability of phenylamine derivatives in analgesic drug development (Van Daele et al., 1976).
Antisecretory Agents
4-(Diphenylmethyl)-1-piperidinemethanimine, structurally related to 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, was studied as a potent oral gastric antisecretory agent. The compound, which exhibited no anticholinergic activity, was considered for clinical trials as a gastric antisecretory drug, underlining the potential of piperidine derivatives in gastrointestinal applications (Scott et al., 1983).
Propiedades
IUPAC Name |
4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)12-6-5-10(17)8-11(12)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONMNUVUZOEONL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

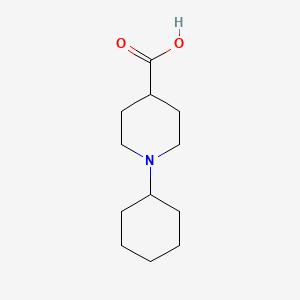
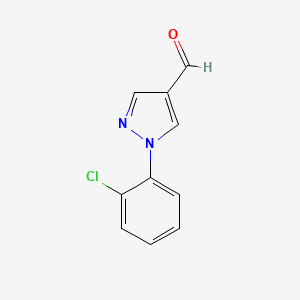
![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
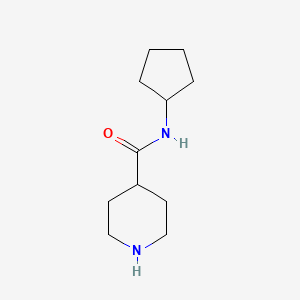
![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)
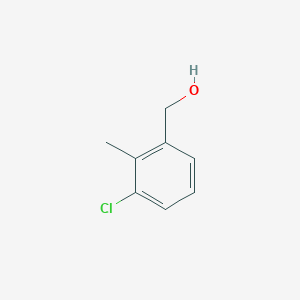

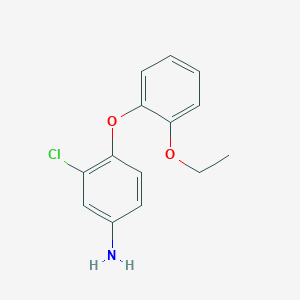
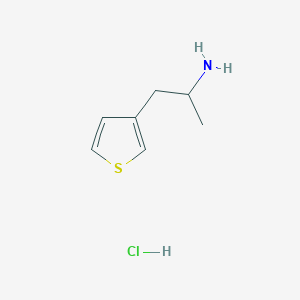
![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)
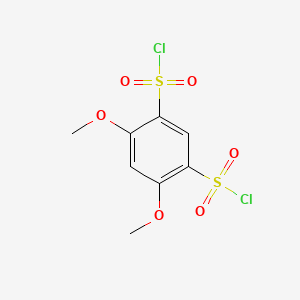
![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)
